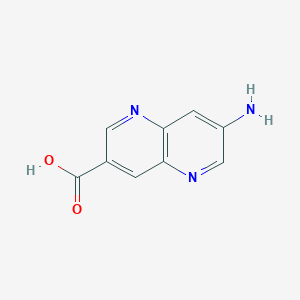

![molecular formula C16H18N4S B2723409 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile CAS No. 1023481-81-3](/img/structure/B2723409.png)

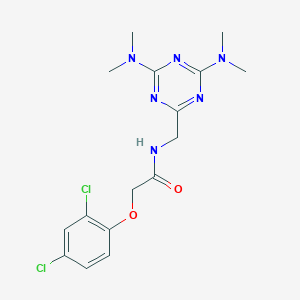

2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile is a chemical compound with the molecular formula C16H18N4S and a molecular weight of 298.41 . It is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C16H18N4S/c17-10-11-21-16-19-14-9-5-4-8-13(14)15(20-16)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,11H2,(H,18,19,20) .Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activities

Research has demonstrated the potential of quinazolinone derivatives in combating various viruses. For instance, novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized via microwave-assisted techniques showed significant antiviral activity against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus (SARS-CoV) (Selvam et al., 2007).

Antimicrobial and Antitumor Activity

Quinazoline derivatives have been found to exhibit high anti-monoamine oxidase and antitumor activities. This suggests their potential application in developing treatments for mood disorders and various cancers (Markosyan et al., 2015).

Green Chemistry Applications

The fixation of CO2 into 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-diones represents an eco-friendly approach in the pharmaceutical industry. This method aligns with green chemistry principles by utilizing CO2, a greenhouse gas, as a raw material (Vessally et al., 2017).

Pharmaceutical Synthesis

Quinazolin-4(3H)-ones serve as key intermediates in synthesizing anticancer drugs like gefitinib and erlotinib, showcasing their significant role in drug development (Reddy et al., 2007).

Novel Antimalarial Leads

Stereoselective 2,3-disubstituted quinazoline-4(3H)-one derivatives have been identified as potent antimalarial leads, highlighting the role of quinazoline derivatives in combating malaria. This research shows promise for developing new antimalarial therapies (Patel et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of the compound 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile is the DNA gyrase enzyme . This enzyme plays a crucial role in bacterial DNA replication, making it an attractive target for antibacterial agents .

Mode of Action

This compound interacts with the DNA gyrase enzyme, inhibiting its function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription .

Biochemical Pathways

By inhibiting the DNA gyrase enzyme, this compound affects the DNA replication pathway in bacteria . This disruption leads to the cessation of bacterial growth and replication, resulting in the bactericidal effect .

Pharmacokinetics

The compound’s effectiveness against bacterial strains suggests it has sufficient bioavailability to exert its antibacterial effects .

Result of Action

The molecular effect of this compound’s action is the inhibition of the DNA gyrase enzyme . On a cellular level, this results in the disruption of DNA replication, leading to the death of the bacterial cell .

Propiedades

IUPAC Name |

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S/c17-10-11-21-16-19-14-9-5-4-8-13(14)15(20-16)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,11H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZXPPYNZTUSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2723333.png)

![2-(2-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2723336.png)

![[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2723338.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723344.png)

![3-(4-fluorophenyl)-9-(3-isopropoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723347.png)

![methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2723349.png)